molecular formula C12H10N2O2 B13737530 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile CAS No. 1029773-07-6

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile

Cat. No.: B13737530
CAS No.: 1029773-07-6
M. Wt: 214.22 g/mol
InChI Key: VWTPOOLSAIOKDY-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, the reaction of a nitrile with an anhydride in the presence of a catalyst could yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but could include the use of strong acids or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized isoquinoline derivative, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

1029773-07-6

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(1,4-dioxo-3H-isoquinolin-2-yl)propanenitrile

InChI

InChI=1S/C12H10N2O2/c13-6-3-7-14-8-11(15)9-4-1-2-5-10(9)12(14)16/h1-2,4-5H,3,7-8H2

InChI Key

VWTPOOLSAIOKDY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(=O)N1CCC#N

Origin of Product

United States

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